2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Introduction to Thieno[3,2-d]pyrimidin-4-one Scaffolds in Medicinal Chemistry
Historical Evolution of Thienopyrimidine Derivatives as Bioactive Agents
Thienopyrimidines emerged as purine bioisosteres in the mid-20th century, leveraging their fused thiophene-pyrimidine structure to mimic adenine and guanine in nucleic acids. Early studies focused on their antiviral and anticancer properties, driven by their ability to interfere with DNA replication and enzyme binding. The thieno[3,2-d]pyrimidin-4-one isomer gained prominence in the 2010s after structural modifications revealed enhanced pharmacokinetic profiles compared to [2,3-d] and [3,4-d] isomers. For example, Cohen et al. demonstrated that thieno[3,2-d]pyrimidinones with tert-butyl or isopropyl groups at position 2 exhibited nanomolar antimalarial activity against Plasmodium falciparum strains, outperforming chloroquine in vitro. This discovery underscored the scaffold’s adaptability for targeting diverse pathogens and cellular pathways.
By 2020, over 200 patents highlighted thieno[3,2-d]pyrimidin-4-one derivatives as kinase inhibitors, antimicrobials, and anticancer agents. A key breakthrough involved introducing sulfur-based substituents (e.g., sulfanyl groups) to enhance hydrogen bonding and hydrophobic interactions with biological targets. Concurrently, aromatic substituents like methoxyphenyl improved metabolic stability and binding affinity, as evidenced by Dalip Kumar’s work on 1,3,4-thiadiazoles. These advancements solidified thieno[3,2-d]pyrimidin-4-one as a privileged scaffold in drug discovery.
Structural Significance of Sulfanyl and Methoxyphenyl Substituents
The sulfanyl group at position 2 in the target compound contributes to electronic delocalization and hydrogen-bonding capacity. Sulfur’s polarizability enhances π-π stacking with aromatic residues in enzyme active sites, while its lone pairs facilitate interactions with metal ions or cysteine thiols. For instance, Woodring et al. showed that replacing sulfur with oxygen in thieno[3,2-d]pyrimidinones reduced antiplasmodial activity by 50%, highlighting sulfur’s critical role.
The 2-methoxyphenyl substituent at position 3 introduces steric bulk and electron-donating effects. Methoxy groups improve lipophilicity, aiding membrane permeability, while the phenyl ring engages in van der Waals interactions with hydrophobic protein pockets. Comparative studies on 1,3,4-thiadiazoles revealed that para-methoxy substitution on phenyl rings increased cytotoxicity against MCF-7 breast cancer cells by 40% compared to ortho-substituted analogs. This aligns with the target compound’s design, where the 2-methoxyphenyl group optimizes spatial and electronic complementarity with biological targets.
Table 1. Impact of Substituent Position on Bioactivity in Thienopyrimidine Derivatives
The synergistic effects of sulfanyl and methoxyphenyl groups in the target compound suggest dual mechanisms: (1) sulfur-mediated enzyme inhibition and (2) methoxyphenyl-driven cellular uptake. Future research should explore combinatorial libraries to refine these substituents’ steric and electronic profiles.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S2/c1-25-17-9-5-4-8-16(17)23-19(24)18-15(10-11-26-18)22-20(23)27-12-13-6-2-3-7-14(13)21/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZOJZZOIUOMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . For 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, the synthetic route may involve the following steps:
Formation of the thiophene ring: Starting with thiophene-2-carboxamides, the reaction with formic acid yields thieno[3,2-d]pyrimidin-4-ones.
Substitution reactions: Introducing the 2-chlorophenyl and 2-methoxyphenyl groups through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with sulfanyl and methoxyphenyl substituents. The typical synthesis involves multi-step reactions that may include:
- Formation of the thienopyrimidine core : This is achieved through cyclization reactions involving thiophene and pyrimidine derivatives.
- Introduction of substituents : The chlorophenyl and methoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions.
The detailed synthetic routes can be found in various organic chemistry journals focusing on heterocyclic compounds .
Antimicrobial Properties
Research indicates that thienopyrimidinone derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising antibacterial effects . The presence of electron-withdrawing groups like chlorine enhances their activity by improving the interaction with microbial targets.
Anticancer Potential
Thienopyrimidinones have also been investigated for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, derivatives have demonstrated cytotoxicity against human cancer cell lines in vitro .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, thienopyrimidinones have been evaluated for anti-inflammatory effects. Research suggests that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses .
Case Studies
Several case studies highlight the therapeutic potential of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one:
- Antibacterial Activity : In a study evaluating various thienopyrimidinone derivatives, the compound exhibited effective inhibition against Micrococcus luteus and Salmonella typhi, demonstrating its potential as an antibacterial agent .
- Antitumor Activity : A series of experiments showed that the compound could inhibit the growth of multiple cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the modulation of apoptotic pathways .
- Inflammation Model : In vivo studies using animal models indicated that treatment with this compound reduced inflammation markers significantly compared to control groups .
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
The 2-methoxyphenyl group at position 3 introduces steric hindrance and electron-donating effects, which may improve solubility and reduce metabolic clearance relative to alkyl-substituted analogs (e.g., 2k in ).
Core Modifications: Fused-ring systems (e.g., pyrido or cyclopenta) in analogs like and alter pharmacokinetic profiles by increasing molecular rigidity and lipophilicity. The target compound’s non-fused thienopyrimidinone core may favor faster renal excretion.
Biological Activity Trends: Antihyperlipaemic Activity: QSAR studies highlight the importance of electronic parameters (e.g., Hammett σ values) at position 2. The target compound’s 2-chlorophenylsulfanyl group aligns with optimal σ values for this activity . Analgesic Activity: Unlike 3-amino-substituted derivatives (e.g., ), the target compound lacks an amino group, suggesting divergent mechanisms of action.
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on available literature.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- SMILES : CC(C)(C1)CC(NC(N=C(N2)SCc(cccc3)c3Cl)=C(C3c(cccc4)c4OC)C2=O)=C3C1=O
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds showed efficacy against various bacterial strains such as E. coli and S. aureus due to the presence of electron-withdrawing groups like chloro and methoxy substituents . The compound is expected to share these properties based on its structural characteristics.
Anti-inflammatory Effects
The anti-inflammatory potential of thienopyrimidine derivatives has been explored in several studies. For example, compounds with similar scaffolds have been shown to inhibit key inflammatory mediators such as iNOS and COX-2 in RAW264.7 macrophage cells . This suggests that this compound may exert anti-inflammatory effects through similar mechanisms.
Anticancer Activity
Thienopyrimidine derivatives have also been investigated for their anticancer properties. Compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer progression.
- Receptor Interaction : It could interact with specific receptors on cell membranes that mediate cellular responses to external stimuli.
- DNA Interaction : Some studies suggest that thienopyrimidines can intercalate into DNA or affect its replication processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for elucidating how modifications to the chemical structure influence biological activity. For instance:
- Chloro Group : The presence of a chloro group at the para position has been associated with enhanced antibacterial activity.
- Methoxy Group : The methoxy substituent is known to improve solubility and bioavailability, potentially increasing therapeutic efficacy.
Case Studies
A review of literature reveals several case studies involving thienopyrimidine derivatives:
- Study on Anti-inflammatory Activity : A derivative similar to the compound was tested for its ability to reduce inflammation in a murine model. Results showed a significant decrease in inflammatory markers compared to controls.
- Anticancer Activity Assessment : In vitro studies demonstrated that a related thienopyrimidine caused significant apoptosis in HeLa cells through caspase activation pathways.
Q & A
Q. What are the recommended synthetic routes for 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-thieno[3,2-d]pyrimidin-4-one, and how can yield be optimized?
- Methodological Answer : The synthesis typically involves sequential substitution reactions. For the sulfanyl group introduction, use an SN2 reaction with (2-chlorophenyl)methyl thiol under basic conditions (e.g., NaH in THF or DMF). Optimize reaction time (12–24 hours) and temperature (60–80°C). Monitor progress via TLC (silica gel, hexane:ethyl acetate 3:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient). Yield improvements (≥75%) are achievable by pre-activating the thiol group with a mild oxidizing agent (e.g., I₂) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Combine 1H/13C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions and aromatic proton coupling patterns. Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., ESI+ mode). Cross-reference with FT-IR to identify key functional groups (C=O stretch at ~1700 cm⁻¹, S-C aromatic stretch at ~680 cm⁻¹). For ambiguous stereochemistry, employ X-ray crystallography (single-crystal growth in ethanol/DCM mixtures) .
Q. How should researchers assess the compound’s solubility and stability in common laboratory solvents?
- Methodological Answer : Perform solubility screens in DMSO, methanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~280–320 nm). For stability, incubate the compound at 25°C and 40°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the pyrimidinone ring). Use accelerated stability protocols (40°C/75% RH) for long-term storage recommendations .
Advanced Research Questions
Q. How can contradictions between spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from dynamic conformational changes in solution. Validate solid-state structure via X-ray crystallography (as in ) and compare with NMR data acquired in solvents of varying polarity. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solution-phase conformers and predict NMR chemical shifts. For persistent mismatches, consider variable-temperature NMR to probe equilibrium shifts .
Q. What experimental strategies are effective for studying the compound’s interactions with biological targets (e.g., kinases or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). For cellular targets, design fluorescence polarization assays with labeled ligands. Pair with molecular docking (AutoDock Vina, using PDB structures) to predict binding modes. Validate via site-directed mutagenesis of key residues in the target protein .
Q. How can researchers design stability-indicating methods for this compound under oxidative stress?
- Methodological Answer : Expose the compound to hydrogen peroxide (0.3% v/v) or UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS/MS . Develop a gradient HPLC method (e.g., 0.1% formic acid in water/acetonitrile) to separate oxidation byproducts (e.g., sulfoxide derivatives). Validate method specificity using forced degradation studies and spiked impurity standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
